molecular formula C8H7NO3 B1315659 Methyl 2-formylnicotinate CAS No. 25230-59-5

Methyl 2-formylnicotinate

Cat. No. B1315659
CAS RN: 25230-59-5
M. Wt: 165.15 g/mol
InChI Key: SPCNFHHJOBSFFV-UHFFFAOYSA-N
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Description

Methyl 2-formylnicotinate is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .


Molecular Structure Analysis

The molecular structure of Methyl 2-formylnicotinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has several properties including a density of 1.2±0.1 g/cm3, a boiling point of 272.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .


Physical And Chemical Properties Analysis

Methyl 2-formylnicotinate has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 272.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Other properties include an enthalpy of vaporization of 51.1±3.0 kJ/mol, a flash point of 118.5±23.2 °C, and an index of refraction of 1.562 .

Mechanism of Action

Target of Action

Methyl 2-formylnicotinate is a methyl ester of niacin . Niacin, also known as vitamin B3 or PP, exists as several molecular compounds that act as the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The action of Methyl 2-formylnicotinate, similar to other topically-administered nicotinic acid esters, is thought to involve peripheral vasodilation . It is believed that Methyl 2-formylnicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .

Biochemical Pathways

Niacin and its derivatives, including Methyl 2-formylnicotinate, are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes .

Pharmacokinetics

It is known that the rate and extent of distribution of similar compounds are very slow and depend on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The result of Methyl 2-formylnicotinate’s action is the enhancement of local blood flow at the site of application due to its role as a peripheral vasodilator . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .

properties

IUPAC Name

methyl 2-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-3-2-4-9-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNFHHJOBSFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554728
Record name Methyl 2-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formylnicotinate

CAS RN

25230-59-5
Record name Methyl 2-formylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formylpyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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